molecular formula C16H21NO2 B048775 2-(2-Benzofuranyl)-4-tert-butyl-morpholine CAS No. 119491-61-1

2-(2-Benzofuranyl)-4-tert-butyl-morpholine

Cat. No. B048775
M. Wt: 259.34 g/mol
InChI Key: FSLQAJDYQZJWQT-UHFFFAOYSA-N
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Description

“2-Benzofuranyl methyl ketone”, also known as “2-Acetylbenzofuran”, is a chemical compound with the molecular formula C10H8O2 . It has been used to synthesize many benzofuran derivatives . It is also used to prepare fluorinated chalcones .


Synthesis Analysis

An unusual and facile approach for the synthesis of 2-benzofuranyl-3-hydroxyacetones from 6-acetoxy-β-pyrones and phenols has been presented . The synthetic sequence involves a cascade transacetalisation, Fries-type O → C rearrangement followed by Michael addition and ring-opening aromatisation .


Molecular Structure Analysis

The molecular structure of “2-Benzofuranyl methyl ketone” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzofuranyl methyl ketone” include a molecular weight of 160.17 g/mol . It is a solid form with a boiling point of 110-113 °C/3 mmHg (lit.) and a melting point of 70-72 °C (lit.) .

Safety And Hazards

According to the safety data sheet, “2-Benzofuranyl methyl ketone” is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

2-(1-benzofuran-2-yl)-4-tert-butylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-16(2,3)17-8-9-18-15(11-17)14-10-12-6-4-5-7-13(12)19-14/h4-7,10,15H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLQAJDYQZJWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601271
Record name 2-(1-Benzofuran-2-yl)-4-tert-butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzofuranyl)-4-tert-butyl-morpholine

CAS RN

119491-61-1
Record name 2-(2-Benzofuranyl)-4-(1,1-dimethylethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119491-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Benzofuran-2-yl)-4-tert-butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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